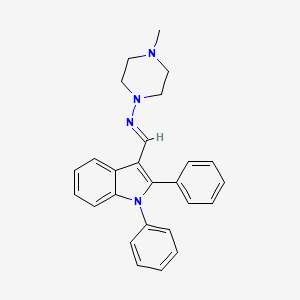

(E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], which has been studied for its modulatory activity on the interactions between IL-1β and IL-1R1 .

Synthesis Analysis

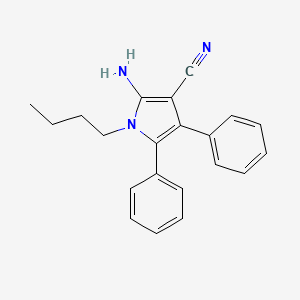

Based on a previous report, three types of DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .Molecular Structure Analysis

The molecular formula of this compound is C31H24N4 . The average mass is 452.549 Da and the monoisotopic mass is 452.200104 Da .Chemical Reactions Analysis

The DPIE derivatives affected different aspects of cytokine production. Some groups of the derivatives enabled synergistic pro-inflammatory cytokine production, while another group caused diminished cytokine production compared to DPIE stimulation .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine : This compound was synthesized using a Ullmann coupling reaction, showcasing the utility of (E)-N-((1,2-diphenyl-1H-indol-3-yl)methylene)-4-methylpiperazin-1-amine in creating complex organic molecules. It was characterized by various analytical techniques including NMR, IR, MS, and elemental analysis (Veettil & Haridas, 2010).

Antitumor Activity

- Synthesis and Antitumor Activity : A study on the synthesis and reactions of certain 1,3-diphenylpyrazole-4-carboxaldehyde derivatives, including this compound, revealed potential antitumor activity. This highlights the role of such compounds in developing new chemotherapeutic agents (Amer, Ramses, & Mahgoub, 2018).

Catalytic Applications

- Palladium Complexes with Bis(phosphino)-amine Ligands : This study focused on synthesizing and characterizing palladium complexes containing bis(phosphino)-amine ligands, where this compound played a key role. These complexes were assessed for their catalytic activity in Heck coupling reactions, indicating their potential in organic synthesis processes (Gholivand et al., 2016).

Synthesis of Complex Organic Molecules

- Synthesis of New Amides : New carboxylic acid amides containing an N-methylpiperazine fragment, related to this compound, were synthesized. These amides represent key intermediates in the synthesis of complex organic molecules, including potential pharmaceuticals (Koroleva et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-(1,2-diphenylindol-3-yl)-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-28-16-18-29(19-17-28)27-20-24-23-14-8-9-15-25(23)30(22-12-6-3-7-13-22)26(24)21-10-4-2-5-11-21/h2-15,20H,16-19H2,1H3/b27-20+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDISLKYPDVOOHJ-NHFJDJAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)

![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)

![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)